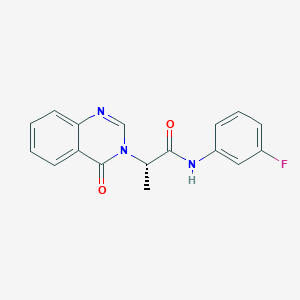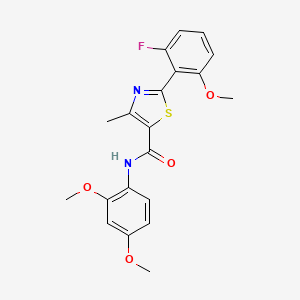
N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of pyrrolidine carboxylic acid with cyclooctylamine and phenyl isocyanate . The reaction is carried out under controlled conditions, often using a coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. One of the key targets is the enzyme enoyl-acyl carrier protein reductase (InhA), which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the cell wall synthesis of the bacteria, leading to its potential use as an antitubercular agent.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-5-oxo-1-phenylpyrrolidine-3-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
N-cyclopentyl-5-oxo-1-phenylpyrrolidine-3-carboxamide: Contains a cyclopentyl group.
N-cycloheptyl-5-oxo-1-phenylpyrrolidine-3-carboxamide: Contains a cycloheptyl group.
Uniqueness
N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity.
Properties
Molecular Formula |
C19H26N2O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H26N2O2/c22-18-13-15(14-21(18)17-11-7-4-8-12-17)19(23)20-16-9-5-2-1-3-6-10-16/h4,7-8,11-12,15-16H,1-3,5-6,9-10,13-14H2,(H,20,23) |
InChI Key |
PORIWPPVHKBCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenoxy-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11163975.png)
![methyl {6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11163981.png)

![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11163990.png)
![6-chloro-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11164006.png)
![Ethyl 2-[(3-cyclohexylpropanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11164008.png)
![2-(4-fluorophenyl)-N-[4-(propylsulfamoyl)phenyl]acetamide](/img/structure/B11164013.png)

![[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11164023.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11164024.png)
![N-(3-chloro-4-fluorophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11164031.png)
![1-(furan-2-carbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11164038.png)
![trans-4-{[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11164043.png)
